molecular formula C6H10O5 B015759 2,5-Anhydro-D-mannose CAS No. 495-75-0

2,5-Anhydro-D-mannose

Cat. No.: B015759
CAS No.: 495-75-0
M. Wt: 162.14 g/mol
InChI Key: LKAPTZKZHMOIRE-KVTDHHQDSA-N
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Description

2,5-Anhydro-D-mannose is a cyclic sugar derivative with the molecular formula C6H10O5. It has been extensively studied for its versatile applications and intriguing chemical properties. This compound is known for its role as a substrate or intermediate in various enzymatic and chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Anhydro-D-mannose can be synthesized through the nitrous acid deamination of 2-amino-2-deoxy-D-glucose. This method involves the reaction of 2-amino-2-deoxy-D-glucose with nitrous acid, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the depolymerization of chitin using nitrous acid. The resulting chitin oligomers, which contain this compound residues at their reducing ends, can be further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Anhydro-D-mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Pictet-Spengler condensation, where this compound reacts with biogenic amines to form novel tetrahydroisoquinolines and β-carbolines .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as tetrahydroisoquinolines and β-carbolines .

Scientific Research Applications

2,5-Anhydro-D-mannose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 2,5-Anhydro-D-mannose is unique due to its specific reactivity and the types of products it forms. For instance, while 2,5-Anhydro-D-gulose and 2,5-Anhydrohexose share similar structural features, this compound is particularly notable for its role in the synthesis of diblock oligosaccharides and its reactivity in Pictet-Spengler condensations .

Properties

IUPAC Name

(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAPTZKZHMOIRE-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-75-0
Record name 2,5-Anhydromannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-ANHYDRO-D-MANNOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE7AJ557M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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